2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-[(3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3S2/c16-9-5-6-13-18-11(14(17)20(13)7-9)8-21-15-19-10-3-1-2-4-12(10)22-15/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIZSOGJHMVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=C(C=CC4=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole typically involves multi-step reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiazole ring, potentially leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing these processes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((3,6-Dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a critical enzyme in the PI3K/Akt signaling pathway, which is often dysregulated in cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imidazo[1,2-a]pyridine derivatives fused with sulfur-containing heterocycles. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Functional Analogues
- Triazole-Benzothiazole Derivatives (): Compounds like 6r (2-(((5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole) feature triazole cores instead of imidazo[1,2-a]pyridine. Triazoles offer greater metabolic stability, while the thioether linkage to benzothiazole is conserved.
- Thiadiazole-Fused Derivatives (): 1,3,4-Thiadiazoles (e.g., ) exhibit comparable sulfur-rich frameworks but lack the imidazo[1,2-a]pyridine scaffold. Their synthesis often involves cyclization of hydrazinecarbothioamides .
Physicochemical and Pharmacokinetic Comparison
- Lipophilicity: The dichloroimidazo[1,2-a]pyridine core increases lipophilicity compared to non-halogenated analogs, enhancing membrane permeability.
- Solubility : The thioether linkage in the target compound may improve aqueous solubility relative to nitro-substituted analogs ().
- Stability : Chlorine substituents at positions 3 and 6 likely enhance metabolic stability compared to bromine or nitro groups (cf. ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
